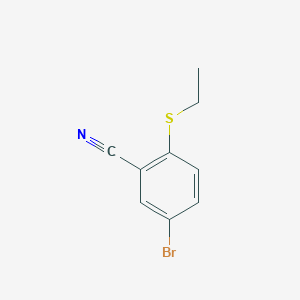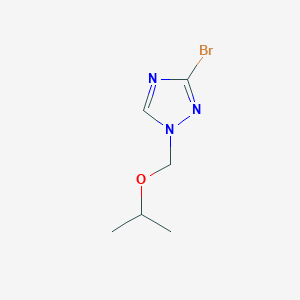
5-Bromo-2-(ethylsulfanyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Production
5-Bromo-2-(ethylsulfanyl)benzonitrile is involved in various synthetic processes. For instance, a nonchromatographic process for the production of related compounds, such as 4,5-diamino-2-(trifluoromethyl)benzonitrile, has been developed, highlighting the versatility of similar compounds in chemical synthesis (Li et al., 2009). Another study demonstrated the synthesis of new benzofuran analogues from 5-bromosalicylaldehyde, which can be related to the synthesis pathways involving this compound (Parameshwarappa et al., 2008).
Crystal Structure and Interactions
The crystal structure of a similar compound, ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate, was analyzed, providing insights into the molecular interactions and stability of related compounds (Choi et al., 2009). This study can inform understanding of this compound's molecular characteristics.
Application in Radioligand and PET Imaging
In the field of imaging, a compound structurally similar to this compound was used to develop a radioligand for positron emission tomography (PET), showcasing the potential of such compounds in medical imaging and neuroscience research (Siméon et al., 2007).
Environmental Impact and Degradation
A study on the microbial degradation of benzonitrile herbicides, including bromoxynil, shares insights into the environmental fate and breakdown of similar compounds (Holtze et al., 2008). This is crucial for understanding the ecological impact of this compound and related chemicals.
Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, serves as a key intermediate in the manufacturing of therapeutic agents, indicating the potential role of this compound in drug development (Zhang et al., 2022).
Propriétés
IUPAC Name |
5-bromo-2-ethylsulfanylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEYDVWCLKCTBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1381579.png)





![tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1381589.png)
![5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B1381590.png)

![5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1381593.png)




